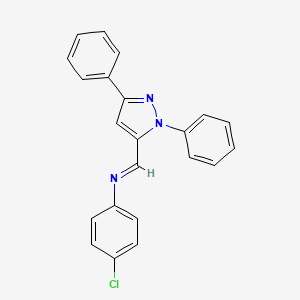
(E)-N-(4-Chlorophenyl)-1-(1,3-diphenyl-1H-pyrazol-5-yl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a diphenyl-pyrazole moiety, and an aniline group
准备方法
The synthesis of 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic conditions.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Condensation with Aniline: The final step involves the condensation of the chloro-substituted pyrazole with aniline in the presence of a suitable catalyst, such as acetic acid or a Lewis acid, to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
科学研究应用
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
相似化合物的比较
Similar compounds to 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline include:
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline: Differing in the position of the pyrazole ring substitution, this compound exhibits similar but distinct biological activities.
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-3-yl)methylene)aniline: Another positional isomer with unique properties and applications.
The uniqueness of 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets .
属性
CAS 编号 |
89185-69-3 |
|---|---|
分子式 |
C22H16ClN3 |
分子量 |
357.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-1-(2,5-diphenylpyrazol-3-yl)methanimine |
InChI |
InChI=1S/C22H16ClN3/c23-18-11-13-19(14-12-18)24-16-21-15-22(17-7-3-1-4-8-17)25-26(21)20-9-5-2-6-10-20/h1-16H |
InChI 键 |
GGKZGKYEVGKXFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C=NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


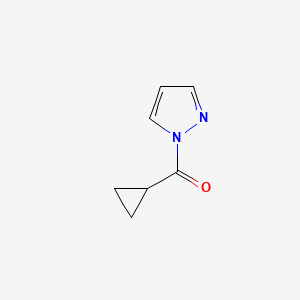
![(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
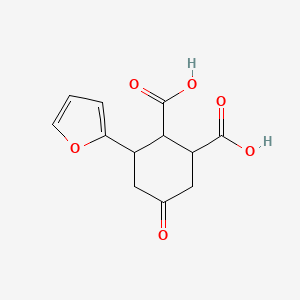
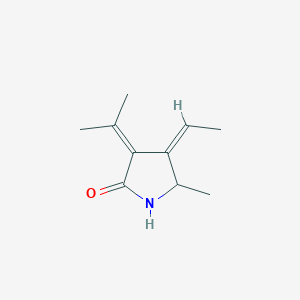

![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)

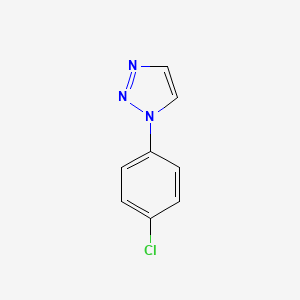

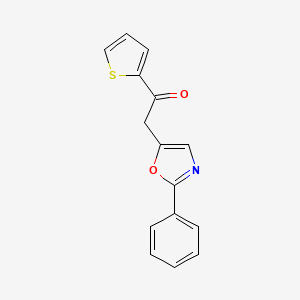
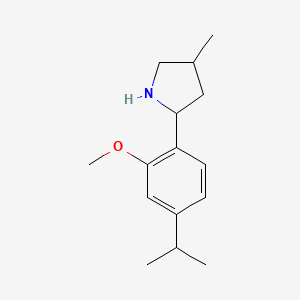
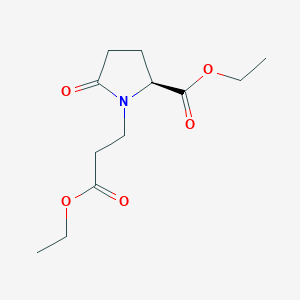
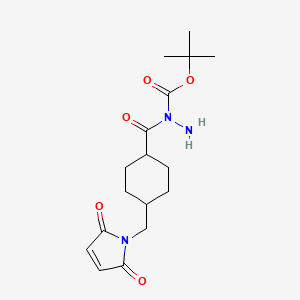
![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
